

Synthesis of Propyl Nitrite: An Application Note and Laboratory Protocol

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Compound of Interest

Compound Name: *Propyl nitrite*

Cat. No.: *B1584513*

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This document provides a comprehensive protocol for the laboratory-scale synthesis of **n-propyl nitrite**. The procedure is adapted from a well-established method for the synthesis of analogous alkyl nitrites, involving the reaction of n-propanol with sodium nitrite in an acidic aqueous solution. This method is favored for its reliability and straightforward execution.

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Introduction

n-Propyl nitrite ($\text{CH}_3\text{CH}_2\text{CH}_2\text{ONO}$) is the propyl ester of nitrous acid. It is a volatile, pale yellow liquid with a characteristic fruity odor. In a laboratory setting, it is typically synthesized by the esterification of n-propanol. The most common method involves the in situ generation of nitrous acid (HNO_2) from an alkali metal nitrite, such as sodium nitrite (NaNO_2), and a strong mineral acid, like sulfuric acid (H_2SO_4). The nitrous acid then reacts with the alcohol to form the corresponding alkyl nitrite. Careful temperature control is crucial during the synthesis to prevent the decomposition of the unstable nitrous acid and the volatile product.

Reaction Principle

The synthesis proceeds in two main steps:

- **Formation of Nitrous Acid:** Sodium nitrite reacts with sulfuric acid to produce nitrous acid and sodium sulfate. $2\text{NaNO}_2(\text{aq}) + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow 2\text{HNO}_2(\text{aq}) + \text{Na}_2\text{SO}_4(\text{aq})$

- Esterification: The in situ generated nitrous acid reacts with n-propanol to form n-**propyl nitrite** and water. $\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}(\text{l}) + \text{HNO}_2(\text{aq}) \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{ONO}(\text{l}) + \text{H}_2\text{O}(\text{l})$

Experimental Protocol

This protocol is adapted from the Organic Syntheses procedure for n-butyl nitrite and is scaled for the preparation of n-**propyl nitrite**.^{[1][2]}

Materials and Equipment

- Reagents:
 - n-Propanol ($\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}$)
 - Sodium nitrite (NaNO_2)
 - Concentrated sulfuric acid (H_2SO_4 , 98%)
 - Sodium bicarbonate (NaHCO_3)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Sodium chloride (NaCl)
 - Distilled water
 - Ice
- Equipment:
 - Three-necked round-bottom flask (e.g., 1 L)
 - Mechanical stirrer
 - Dropping funnel
 - Thermometer
 - Ice-salt bath

- Separatory funnel
- Beakers and Erlenmeyer flasks
- Graduated cylinders

Procedure

Part 1: Reaction Setup and Synthesis

- **Prepare the Nitrite Solution:** In a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 190 g (2.75 moles) of sodium nitrite and 750 mL of water.
- **Cooling:** Surround the flask with an ice-salt mixture and stir the solution until the temperature drops to 0°C.
- **Prepare the Alcohol-Acid Mixture:** In a separate beaker, prepare a mixture of 50 mL of water, 68 mL (125 g, 1.275 moles) of concentrated sulfuric acid, and 209 mL (168 g, 2.8 moles) of n-propanol.^[1] Caution: Add the sulfuric acid slowly to the water and alcohol mixture while cooling in an ice bath to control the exothermic reaction. Cool this mixture to 0°C before proceeding.
- **Addition:** Slowly add the cold alcohol-acid mixture to the stirred nitrite solution via the dropping funnel. The tip of the funnel should be below the surface of the nitrite solution.
- **Temperature Control:** Maintain the reaction temperature at 0°C (±1°C). The addition should be slow enough to prevent significant evolution of brown nitrogen dioxide gas.^[1] This addition process typically takes about 1.5 to 2 hours.^[1]

Part 2: Work-up and Purification

- **Separation:** Once the addition is complete, allow the mixture to stand in the ice-salt bath until it separates into two distinct layers. The upper layer is the crude **n-propyl nitrite**.
- **Isolation:** Carefully decant the liquid layers away from the precipitated sodium sulfate into a large separatory funnel. Remove and discard the lower aqueous layer.

- **Washing:** Wash the crude n-**propyl nitrite** layer twice with 25 mL portions of a cold wash solution containing 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 mL of water.^[1] This step neutralizes any remaining acid and helps to remove the unreacted alcohol.
- **Drying:** Transfer the washed n-**propyl nitrite** to a clean, dry Erlenmeyer flask and dry it over approximately 10 g of anhydrous sodium sulfate.^[1]
- **Storage:** The resulting n-**propyl nitrite** is of sufficient purity for many applications. Due to its limited stability, it should be stored in a cool, dark place and used within a few days to a few weeks.^[1] If higher purity is required, the product can be distilled under reduced pressure.

Data Presentation

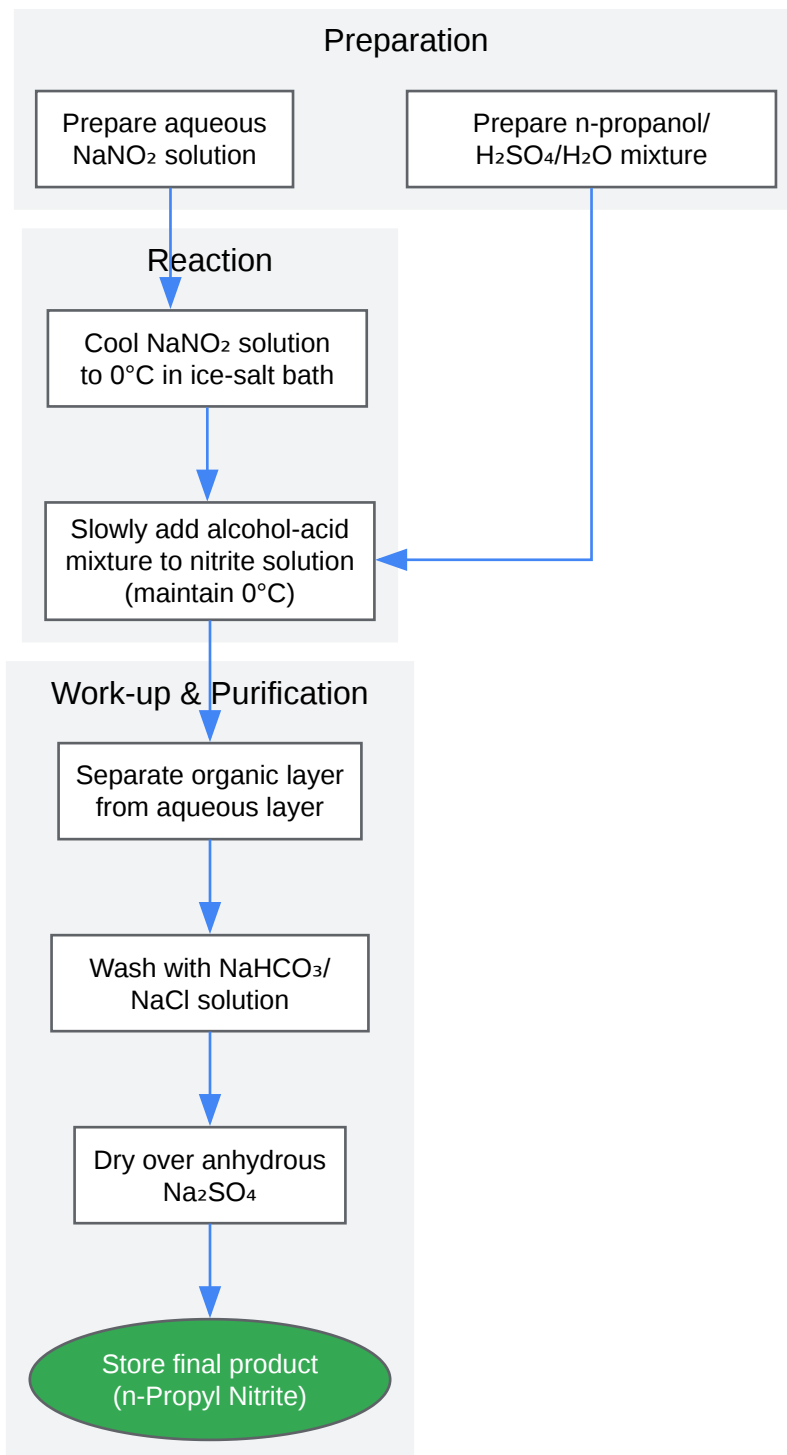
The following table summarizes the quantitative data for n-**propyl nitrite**.

Property	Value
Molecular Formula	C ₃ H ₇ NO ₂
Molecular Weight	89.09 g/mol
Boiling Point	46-48 °C at 760 mmHg
Density	0.8864 g/cm ³ at 20°C
Refractive Index (n _D ²⁰)	1.3592 - 1.3613
Expected Yield	Approximately 80-85% (theoretical) ^[1]

Experimental Workflow

The following diagram illustrates the key stages of the n-**propyl nitrite** synthesis protocol.

n-Propyl Nitrite Synthesis Workflow



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Caption: Workflow for the synthesis of n-**propyl nitrite**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
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